![molecular formula C19H17BrN2O3S2 B2660819 N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105246-37-4](/img/structure/B2660819.png)
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of sulfonamide-containing thiophene derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2-aminothiophene-3-carboxamide to form N-(4-bromo-3-methylphenyl)-3-thiophene-2-carboxamide. The final step involves the reaction of N-(4-bromo-3-methylphenyl)-3-thiophene-2-carboxamide with methyl phenyl sulfonate and sodium hydroxide to form N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide.
Starting Materials
4-bromo-3-methylbenzoic acid, thionyl chloride, 2-aminothiophene-3-carboxamide, methyl phenyl sulfonate, sodium hydroxide
Reaction
Step 1: React 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride., Step 2: React 4-bromo-3-methylbenzoyl chloride with 2-aminothiophene-3-carboxamide to form N-(4-bromo-3-methylphenyl)-3-thiophene-2-carboxamide., Step 3: React N-(4-bromo-3-methylphenyl)-3-thiophene-2-carboxamide with methyl phenyl sulfonate and sodium hydroxide to form N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide.
作用机制
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cancer cell proliferation and survival.
生化和生理效应
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the major advantages of using N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Moreover, this compound is relatively easy to synthesize and purify, which makes it a suitable candidate for drug development. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
未来方向
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide. One of the areas of interest is the development of novel derivatives of this compound with improved therapeutic properties. In addition, the mechanism of action of this compound needs to be further elucidated to understand its potential use in various diseases. Moreover, the toxicity and safety of this compound need to be carefully evaluated in preclinical studies before its use in clinical trials. Finally, the potential use of this compound as a photosensitizer in photodynamic therapy needs to be further explored.
科学研究应用
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, this compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-13-12-14(8-9-16(13)20)21-19(23)18-17(10-11-26-18)27(24,25)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFKKKIOHGLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

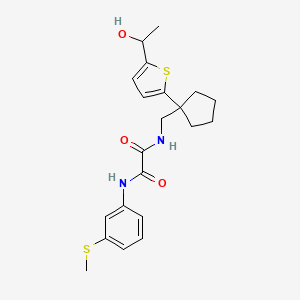
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)
![Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate](/img/structure/B2660741.png)
![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)
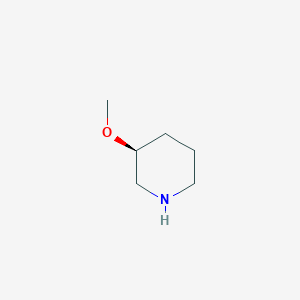
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea](/img/structure/B2660745.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2660748.png)
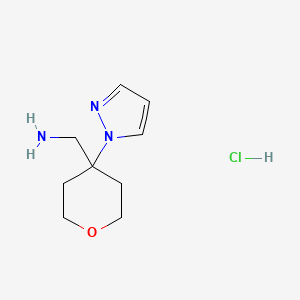
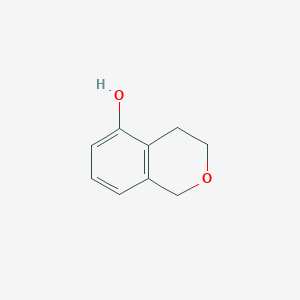
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-2-carboxamide](/img/structure/B2660753.png)
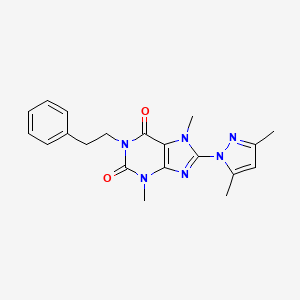
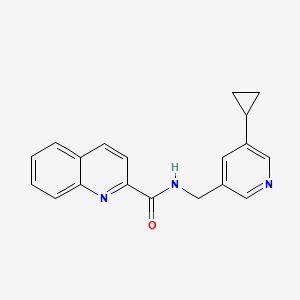
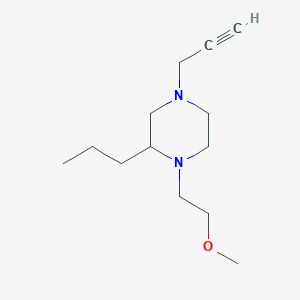
![6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2660759.png)